CUSTOM
|
163
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Name
|
|
Quantity
|
0.019 mol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
0.02 L
|
Type
|
solvent
|
Smiles
|
CC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0.076 mol
|
Type
|
reactant
|
Smiles
|
C1CNCCN1
|
Name
|
|
Quantity
|
0.0127 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CN=C1)Br
|
Name
|
|
Quantity
|
0.000633 mol
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0.000253 mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
C1CN(CCN1)C2=CN=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |